molecular formula C8H8O2S B1452106 3-Methoxy-4-sulfanylbenzaldehyde CAS No. 96495-18-0

3-Methoxy-4-sulfanylbenzaldehyde

Cat. No. B1452106
CAS RN: 96495-18-0
M. Wt: 168.21 g/mol
InChI Key: KMBODSUCXVBFCD-UHFFFAOYSA-N
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Description

3-Methoxy-4-sulfanylbenzaldehyde is a chemical compound used in scientific research . Its unique properties make it suitable for various applications, including the synthesis of novel compounds.


Molecular Structure Analysis

The molecular structure of 3-Methoxy-4-sulfanylbenzaldehyde is represented by the InChI code 1S/C8H8O2S/c1-10-7-4-6 (5-9)2-3-8 (7)11/h2-5,11H,1H3 . This indicates that the compound has a molecular weight of 168.22 .

It has a molecular weight of 168.22 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Catalytic Oxidation of Lignins into Aromatic Aldehydes

Catalytic oxidation of lignins into vanillin (3-methoxy-4-hydroxybenzaldehyde) demonstrates the transformation of biomass into valuable chemical intermediates. The process examines factors like lignin nature, temperature, and mass transfer affecting yield and selectivity, indicating a promising avenue for sustainable chemistry and material science applications (Tarabanko & Tarabanko, 2017).

Synthesis and Pharmaceutical Applications

The synthesis methods for related compounds, such as vanillin, are discussed with implications for pharmaceutical, perfumery, and food flavoring industries. These methods propose practical and promising synthesis approaches for derivatives, potentially including 3-Methoxy-4-sulfanylbenzaldehyde, underscoring its importance in synthesizing valuable compounds (Tan Ju & Liao Xin, 2003).

Antioxidant Evaluation

Isoxazolone derivatives, synthesized from aromatic aldehydes, show significant biological and medicinal properties. The synthesis involves reactions among aromatic aldehydes, indicating the potential of 3-Methoxy-4-sulfanylbenzaldehyde in creating bioactive molecules with antioxidant capabilities (Laroum et al., 2019).

Environmental Remediation

The application of redox mediators in treating organic pollutants with oxidoreductive enzymes highlights a method for degrading recalcitrant compounds, including potentially those derived from or related to 3-Methoxy-4-sulfanylbenzaldehyde. This indicates its relevance in environmental science for pollution treatment and remediation efforts (Husain & Q. Husain, 2007).

Antimalarial Activity

Research into the antimalarial activity of marine-derived natural products identifies aromatic compounds with significant and selective in vitro antimalarial activity. The exploration of compounds with similar structures to 3-Methoxy-4-sulfanylbenzaldehyde could contribute to the development of new antimalarial agents, showcasing its potential in medicinal chemistry (Wright et al., 1996).

Safety And Hazards

The safety information for 3-Methoxy-4-sulfanylbenzaldehyde indicates that it is dangerous . Hazard statements include H302, H312, H318, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P363, and P501 .

properties

IUPAC Name

3-methoxy-4-sulfanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-10-7-4-6(5-9)2-3-8(7)11/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBODSUCXVBFCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672586
Record name 3-Methoxy-4-sulfanylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-sulfanylbenzaldehyde

CAS RN

96495-18-0
Record name 3-Methoxy-4-sulfanylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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